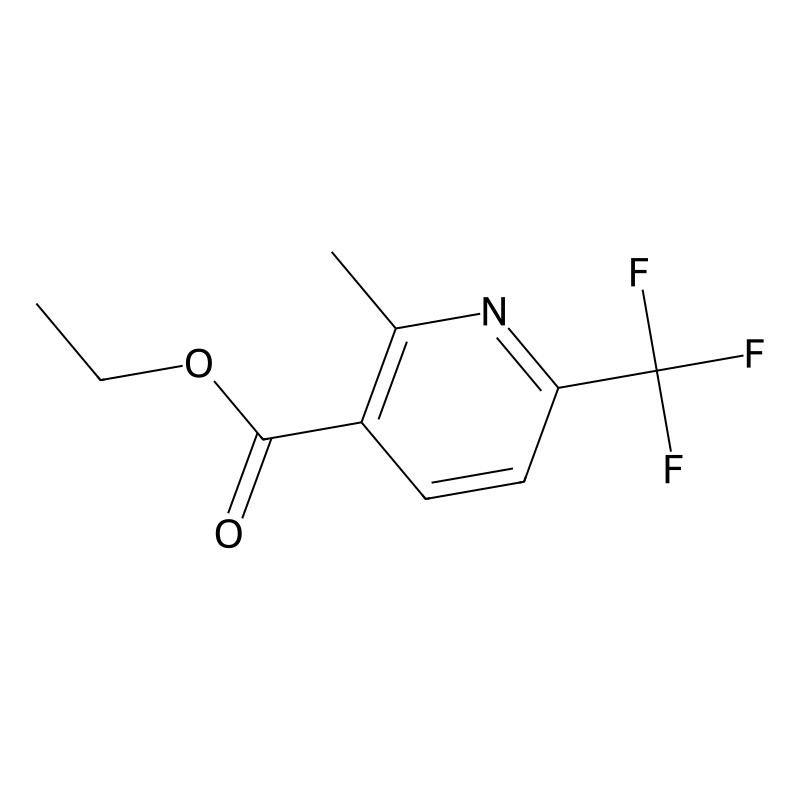

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search for Potential Applications

Scientific literature databases haven't revealed any definitive research areas where this specific compound is a primary focus. However, its structure offers clues for potential investigation. The presence of a nicotinic acid ester group suggests possible research into nicotinic acetylcholine receptors, which are implicated in various neurological functions. PubChem Ethyl 2-methyl-6-(trifluoromethyl)nicotinate: The trifluoromethyl group can influence a molecule's interaction with biological targets, potentially making it a candidate for medicinal chemistry studies.

Importance of Further Research

More research is needed to determine the specific properties and potential applications of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate. Studies could involve investigating its biological activity, interaction with specific receptors, or potential use as a starting material for synthesis of more complex molecules.

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C₁₀H₁₀F₃NO₂. It belongs to the class of nicotinates, which are esters derived from nicotinic acid. The compound features a trifluoromethyl group, which significantly influences its chemical properties and biological activity. Its structure includes a pyridine ring, characterized by the presence of nitrogen, making it a heterocyclic compound.

- Hydrolysis: It can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Reduction: The compound can be reduced to form amines or alcohols under specific conditions.

- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

These reactions are essential for synthesizing derivatives and exploring its reactivity in organic synthesis .

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate exhibits notable biological activities. Research indicates that it may possess anti-inflammatory and analgesic properties. Additionally, its structural features allow it to interact with biological targets, potentially influencing pathways involved in cellular signaling and metabolism. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and interaction with lipid membranes .

Several synthesis methods have been reported for ethyl 2-methyl-6-(trifluoromethyl)nicotinate:

- Condensation Reactions: Ethyl acetoacetate reacts with ammonium carbamate, followed by condensation with an olefinic ether to yield the target compound.

- One-Pot Methods: A one-pot synthesis involving ethyl 4-chloro-3-oxobutyrate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one has been explored, although challenges related to yield and purification exist .

- Amination and Ring Closure: This method involves coupling ethyl 4-chloro-3-oxobutyrate with ethylene glycol monomethyl ether under specific conditions to produce the desired compound .

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate finds applications in various fields:

- Pharmaceuticals: It is used as an intermediate in drug synthesis, particularly in developing anti-inflammatory agents.

- Agricultural Chemicals: The compound may be utilized in formulating agrochemicals due to its biological activity against pests or diseases.

- Research: It serves as a reagent in proteomics research and other biochemical studies .

Interaction studies have highlighted the compound's potential as a modulator of biological pathways. Its ability to interact with specific receptors or enzymes suggests that it could influence metabolic processes. Understanding these interactions is crucial for elucidating its pharmacological profile and potential therapeutic applications.

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate shares similarities with several other compounds within the nicotinate family. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2,6-bis(trifluoromethyl)nicotinate | C₉H₈F₆N₂O₂ | Contains two trifluoromethyl groups |

| Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | C₁₁H₈F₃N₃O₂ | Contains a cyano group |

| Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate | C₁₁H₉F₃N₂O₃ | Contains a hydroxyl group |

The presence of the trifluoromethyl group in ethyl 2-methyl-6-(trifluoromethyl)nicotinate enhances its lipophilicity compared to similar compounds, potentially leading to increased bioactivity and unique pharmacological properties .

Physical State and Appearance

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate exists as a yellow liquid at room temperature [1]. The compound exhibits a characteristic liquid state that facilitates its handling and storage under appropriate conditions. The yellowish coloration is typical for many nicotinate ester derivatives containing trifluoromethyl substituents, which can influence the electronic properties and optical characteristics of the molecule.

Thermodynamic Properties

Melting Point (Theoretical and Experimental)

The melting point of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is not available in the current literature [2]. This absence of melting point data is consistent with the compound's liquid state at room temperature, suggesting that the melting point lies below ambient temperature conditions. For comparison, related nicotinate esters show varying melting points: methyl nicotinate exhibits a melting point of 38-43°C , while methyl 6-(trifluoromethyl)nicotinate has a melting point of 61-62°C [4]. The lack of available melting point data for the ethyl variant may indicate either a lower melting point or insufficient experimental determination in the literature.

Boiling Point (229.133°C at 760 mmHg)

The boiling point of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is 229.133°C at 760 mmHg [2]. This relatively high boiling point is characteristic of nicotinate esters and reflects the compound's molecular weight and intermolecular forces. The presence of the trifluoromethyl group contributes to the compound's thermal stability and influences its volatility characteristics. This boiling point is consistent with similar trifluoromethylated nicotinate derivatives in the literature.

Flash Point (92.377°C)

The flash point of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is 92.377°C [2]. This parameter is crucial for safety considerations during handling, storage, and transportation. The relatively high flash point indicates that the compound requires significant heating before it can ignite, making it safer to handle compared to more volatile organic compounds. This property is consistent with the compound's liquid state and moderate volatility.

Solubility Profile in Various Solvents

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate demonstrates good solubility in organic solvents including dimethyl sulfoxide (DMSO), ethanol, and acetone, while exhibiting low water solubility [5]. This solubility profile is characteristic of nicotinate esters and is influenced by the compound's lipophilic nature, particularly due to the ethyl ester group and the trifluoromethyl substituent. The compound's amphiphilic character allows for dissolution in moderately polar organic solvents while limiting its aqueous solubility.

Density Measurements (1.248 g/cm³)

The density of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is 1.248 g/cm³ [2]. This density value reflects the compound's molecular composition and the presence of the trifluoromethyl group, which contributes significantly to the overall molecular weight and density. The density is notably higher than that of water (1.00 g/cm³), which is expected for fluorinated organic compounds due to the high atomic weight of fluorine atoms.

Computational Chemistry Parameters

Lipophilicity (LogP: 2.58552)

The lipophilicity of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, expressed as the logarithm of the partition coefficient (LogP), is 2.58552 [2]. This value indicates moderate lipophilicity, suggesting that the compound has a favorable balance between hydrophobic and hydrophilic properties. The LogP value is influenced by the ethyl ester group and the trifluoromethyl substituent, both of which contribute to the compound's lipophilic character. This parameter is crucial for understanding the compound's bioavailability and membrane permeability properties.

Topological Polar Surface Area (TPSA: 39.19)

The Topological Polar Surface Area (TPSA) of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is 39.19 Ų [2]. TPSA is a key parameter for predicting drug-like properties and membrane permeability. The relatively low TPSA value indicates good potential for membrane penetration, which is consistent with the compound's moderate lipophilicity. This parameter is particularly important for pharmaceutical applications, as compounds with TPSA values below 60-70 Ų typically exhibit good oral bioavailability.